![molecular formula C6H12ClNO3 B1377136 2-(3-Aminooxolan-3-yl)acetic acid hydrochloride CAS No. 1427379-33-6](/img/structure/B1377136.png)
2-(3-Aminooxolan-3-yl)acetic acid hydrochloride
Overview
Description
2-(3-Aminooxolan-3-yl)acetic acid hydrochloride, with the CAS Number 1427379-33-6, is a compound with a molecular weight of 181.62 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(3-aminotetrahydrofuran-3-yl)acetic acid hydrochloride . The InChI code is 1S/C6H11NO3.ClH/c7-6(3-5(8)9)1-2-10-4-6;/h1-4,7H2,(H,8,9);1H .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 181.62 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Biocatalysis in Pharmaceutical Synthesis
The compound (S)-2-amino-5-[1,3]dioxolan-2-yl-pentanoic acid, related to 2-(3-Aminooxolan-3-yl)acetic acid hydrochloride, serves as a key intermediate in synthesizing inhibitors for angiotension-I converting enzyme (ACE) and neutral endopeptidase (NEP), which are currently in clinical trials. The synthesis employs a combination of hydroformylation and biocatalysis technologies for efficient production, crucial in developing pharmaceutical compounds (Cobley et al., 2011).
Analytical Chemistry for Amino Compounds
A sensitive and mild method was developed for determining amino compounds, crucial in various fields including environmental and pharmaceutical analysis. The method involves a condensation reaction with fluorescence detection, offering a rapid and smooth reaction process and producing sensitively fluorescent derivatives of amines, which can be efficiently analyzed by high-performance liquid chromatography (You et al., 2006).
Crystallography in Chemical Analysis
The compound (S)-2-amino-3-(1H-indol-3-yl)propanoic addate, related to 2-(3-Aminooxolan-3-yl)acetic acid hydrochloride, plays a role in crystallography, offering insights into the molecular structure and interactions. The crystal structure provides detailed information about molecular geometry and stabilizing hydrogen bonds, which is valuable in understanding chemical properties and reactivity (Li et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-(3-aminooxolan-3-yl)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-6(3-5(8)9)1-2-10-4-6;/h1-4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZCGKMKDKQNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.